1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE
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Overview
Description
1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE is a chemical compound with the molecular formula C14H17ClFNO and a molecular weight of 269.74 g/mol It is known for its unique structure, which includes a combination of azocane and a substituted phenyl group
Preparation Methods
The synthesis of 1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE typically involves the reaction of azocane with 2-chloro-4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of key bacterial enzymes, while its anticancer effects could be related to the induction of apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
1-AZOCANYL(2-CHLORO-4-FLUOROPHENYL)METHANONE can be compared to other similar compounds, such as:
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but includes an iodine atom, which may confer different reactivity and biological properties.
Methanone, (2-chloro-4-fluorophenyl)(hexahydro-1(2H)-azocinyl): This compound is closely related and shares many chemical and physical properties.
Properties
IUPAC Name |
azocan-1-yl-(2-chloro-4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-13-10-11(16)6-7-12(13)14(18)17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJSFJFJFMRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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